N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-5-bromopyridine-3-carboxamide
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Description
N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-5-bromopyridine-3-carboxamide is a useful research compound. Its molecular formula is C18H18BrN3O2 and its molecular weight is 388.265. The purity is usually 95%.
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Scientific Research Applications
Organic Synthesis and Catalysis
Research has shown that benzofuran derivatives are valuable in the synthesis of complex organic molecules. For example, benzofuran compounds have been synthesized from acrolein dimer and 1,3-dicarbonyl compounds using N-bromosuccinimide as an oxidizing agent. This method facilitated the synthesis of commercial drug molecules, demonstrating benzofuran's versatility in synthesizing pharmacologically relevant compounds (Huang et al., 2019).
Pharmacological Research
Benzofuran derivatives have been explored for their potential in treating various diseases. For instance, new benzofuran derivatives have been synthesized and tested for their in vitro anti-HIV activities, showing promise as therapeutic agents (Mubarak et al., 2007). Additionally, benzofuran-based N-benzylpyridinium derivatives have been designed as novel acetylcholinesterase inhibitors, highlighting their potential in treating diseases like Alzheimer's (Baharloo et al., 2015).
Material Science and Catalysis
In material science, benzofuran derivatives have been used in Suzuki–Miyaura cross-coupling reactions. Hexacationic triarylphosphine, with benzofuran derivatives, enhanced reaction rates, indicating their utility in developing new catalytic processes (Snelders et al., 2008).
Antimicrobial and Antitumor Activities
Benzofuran compounds have also been studied for their antimicrobial and antitumor activities. For example, certain benzofuran analogues synthesized from 5-bromosalicylaldehyde showed significant antimicrobial and pharmacological activities, suggesting their potential in developing new antimicrobial agents (Parameshwarappa et al., 2008). Moreover, cytotoxic lignans from Styrax camporum, including benzofuran derivatives, exhibited activity against cancer cell lines, underscoring their potential in cancer therapy (Teles et al., 2005).
Properties
IUPAC Name |
N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-5-bromopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrN3O2/c1-22(2)15(17-8-12-5-3-4-6-16(12)24-17)11-21-18(23)13-7-14(19)10-20-9-13/h3-10,15H,11H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYNADROWVKIGEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C1=CC(=CN=C1)Br)C2=CC3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.